![molecular formula C11H21N3O6 B1666431 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid CAS No. 1257063-35-6](/img/structure/B1666431.png)
1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid
Overview
Description
1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid is an organic compound. The “α-Amine” in its name indicates that the molecule has an amino functional group at the first carbon atom, “ω-propionic acid” indicates that the molecule has a propionic acid group at the end of the molecule, and “tetraethylene glycol” indicates that the molecule has four ethylene glycol units .
Synthesis Analysis
This compound was synthesized from tetraethylene glycol through a 7-step sequence including esterification, mesylation, azide substitution with subsequent reduction followed by hydrolysis . The reaction conditions were optimized and easy to control . The key advantages of this process are the high yields of products and a new route to synthesize 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid .Molecular Structure Analysis
The molecular formula of 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid is C11H21N3O6. The InChI code is 1S/C11H21N3O6/c12-14-13-2-4-18-6-8-20-10-9-19-7-5-17-3-1-11(15)16/h1-10H2,(H,15,16).Chemical Reactions Analysis
The synthesis of 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid involves several chemical reactions, including esterification, mesylation, azide substitution, reduction, and hydrolysis .Physical And Chemical Properties Analysis
The exact mass of 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid is 291.143. It is soluble in DMSO.Scientific Research Applications
Bioconjugation
Azido-PEG4-acid serves as a non-cleavable linker for bioconjugation, connecting biomolecules like proteins or antibodies to other chemical entities through a stable triazole linkage formed via Click Chemistry .
Drug Development
It’s used in the synthesis of drug conjugates, where the azide group can be linked to therapeutic agents, enhancing drug delivery and specificity .
Surface Modification
This compound is employed to modify surfaces, such as microarrays or biosensors, by attaching biomolecules to solid supports for improved stability and functionality .
Nucleic Acid Research
Azido-PEG4-acid is involved in the labeling and modification of nucleic acids, aiding in the study of DNA and RNA functions .
Protein Immobilization
It’s used for immobilizing proteins on solid supports, which is crucial for creating biosensors and biochips .
Molecular Imaging
The azide group can be tagged with fluorescent dyes or other imaging agents, facilitating visualization and tracking of biological processes .
Safety and Hazards
Future Directions
Mechanism of Action
Azido-PEG4-acid, also known as 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid, is a polyethylene glycol (PEG) derivative that has been widely used in the field of bioconjugation, drug delivery, and tissue engineering .
Target of Action
The primary targets of Azido-PEG4-acid are molecules containing primary amine groups . The terminal carboxylic acid of Azido-PEG4-acid can react with these primary amine groups to form a stable amide bond .
Mode of Action
Azido-PEG4-acid interacts with its targets through two main reactions :
- The azide group of Azido-PEG4-acid can react with molecules containing alkyne, BCN, or DBCO groups via Click Chemistry to yield a stable triazole linkage .
- The terminal carboxylic acid of Azido-PEG4-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The specific biochemical pathways affected by Azido-PEG4-acid depend on the nature of the primary amine-containing target molecule. The formation of stable triazole linkages and amide bonds can result in the modification of the target molecule’s function or the creation of new functional entities .
Pharmacokinetics
The pharmacokinetic properties of Azido-PEG4-acid are largely determined by the hydrophilic PEG spacer. This spacer increases the solubility of the compound in aqueous media , which can enhance its bioavailability.
Result of Action
The molecular and cellular effects of Azido-PEG4-acid’s action are primarily related to the modification of target molecules. By forming stable bonds with primary amine groups, Azido-PEG4-acid can alter the function of these molecules or enable the creation of new functional entities .
Action Environment
The action, efficacy, and stability of Azido-PEG4-acid can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the formation of amide bonds . Additionally, the hydrophilic PEG spacer allows Azido-PEG4-acid to remain soluble in aqueous environments , which can be crucial for its action in biological systems.
properties
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O6/c12-14-13-2-4-18-6-8-20-10-9-19-7-5-17-3-1-11(15)16/h1-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODPHGOBXPGJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627911 | |
Record name | 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1257063-35-6 | |
Record name | 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azido-PEG4-C2-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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